2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride
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Overview
Description
2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride is a chemical compound with the molecular formula C8H6F3N3•HCl and a molecular weight of 237.61 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a biochemical reagent in proteomics research .
Preparation Methods
The synthesis of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzimidazole derivative and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the trifluoromethylation process.
Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride can be compared with other similar compounds, such as:
2-Trifluoromethyl-1H-benzoimidazole: Lacks the amine group, resulting in different reactivity and applications.
3-Trifluoromethyl-1H-benzoimidazole: Positional isomer with different chemical properties and uses.
2-Trifluoromethyl-4H-benzoimidazole: Another positional isomer with unique characteristics.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-benzimidazol-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIWBMVPASHHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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